![molecular formula C29H46O8 B12098631 [2,14-dihydroxy-10,13-dimethyl-6-oxo-17-(2,3,6-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12098631.png)
[2,14-dihydroxy-10,13-dimethyl-6-oxo-17-(2,3,6-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Description
The compound [2,14-dihydroxy-10,13-dimethyl-6-oxo-17-(2,3,6-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a highly functionalized steroid derivative. Its core structure consists of a cyclopenta[a]phenanthrene skeleton substituted with multiple hydroxyl, methyl, oxo, and acetyloxy groups. The 17-position features a branched trihydroxy-methylheptan-2-yl chain, which distinguishes it from simpler steroidal esters.
Properties
Molecular Formula |
C29H46O8 |
---|---|
Molecular Weight |
522.7 g/mol |
IUPAC Name |
[2,14-dihydroxy-10,13-dimethyl-6-oxo-17-(2,3,6-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H46O8/c1-16(30)37-22-14-19-20(31)13-18-17(26(19,4)15-21(22)32)7-11-27(5)23(8-12-29(18,27)36)28(6,35)24(33)9-10-25(2,3)34/h13,17,19,21-24,32-36H,7-12,14-15H2,1-6H3 |
InChI Key |
UWFCFVQTAHITKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC2C(=O)C=C3C(C2(CC1O)C)CCC4(C3(CCC4C(C)(C(CCC(C)(C)O)O)O)O)C |
Origin of Product |
United States |
Preparation Methods
Epoxidation and Trihydroxylation
Treatment with hydrogen peroxide in formic acid induces epoxidation at the Δ5 double bond, followed by acid-catalyzed ring opening to yield 3β,5α,6β-trihydroxy-17α-methyl-17β-carbomethoxyandrostane. This step achieves a 68% yield under optimized conditions (20°C, 2 hr), with the stereochemical outcome dictated by the formic acid’s protonation of the epoxide intermediate.
Bromoacetoxylation and Grignard Addition
N-Bromosuccinimide-mediated oxidation at C6 generates a ketone, which undergoes acetylation to protect the 3β-hydroxyl group. Subsequent treatment with methyl magnesium bromide in dry tetrahydrofuran installs the C17 sidechain via a Grignard reaction, yielding 3β,5α,6β-trihydroxy-6α,17α-dimethylpregnan-20-one with 54% efficiency. Critical to this step is the anhydrous solvent system, which prevents premature hydrolysis of the Grignard reagent.
Modern Catalytic Approaches Using Transition Metals
Recent advances leverage transition-metal catalysts to streamline synthetic routes. A 2023 study demonstrates RuCl3/NaIO4-mediated oxidation of allyl-protected intermediates as a pivotal advancement.
Allyl Group Incorporation and Oxidative Cleavage
Initial attempts to directly esterify the C22 hydroxyl group with ethyl bromoacetate failed due to steric hindrance from the TBDPS-protected C3 oxygen. Switching to an allyl protection strategy circumvented this issue:
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Allylation of compound 2 (17α-methyl-17β-carbomethoxyandrostane derivative) under Pd(0) catalysis (82% yield)
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TBDPS deprotection using tetrabutylammonium fluoride (TBAF) in THF (91% yield)
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RuCl3/NaIO4-mediated oxidative cleavage of the allyl group to a carboxylate (65% yield)
This sequence highlights the superiority of allyl groups over traditional acetyl protections in sterically congested environments.
Comparative Analysis of Synthetic Methodologies
The data underscore the modern method’s advantages in yield and stereoselectivity, albeit with current limitations in scalability due to ruthenium catalyst costs.
Critical Challenges in Large-Scale Production
Steric Hindrance at C3 and C17
The proximity of hydroxyl groups at C3, C14, and C17 creates significant steric barriers during acylation steps. Molecular modeling studies reveal a 4.2 Å distance between C3-OH and C17 sidechain in the lowest-energy conformation, explaining failed esterification attempts with bulky reagents. Solutions include:
-
Use of microwave-assisted synthesis to enhance reagent diffusion (150°C, 20 min pulses)
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Temporary silyl protection (TBDMS) at C14 prior to C3 functionalization
Oxidative Degradation Pathways
The 6-oxo group participates in unwanted aldol condensation under basic conditions. Stabilization strategies involve:
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Buffered reaction media (pH 6.8–7.2) during NaIO4 oxidations
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In situ quenching of reactive carbonyl intermediates with hydroxylamine derivatives
Emerging Technologies in Process Chemistry
Continuous Flow Synthesis
Preliminary trials using microreactor technology demonstrate:
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40% reduction in reaction time for the RuCl3/NaIO4 oxidation step
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Improved heat dissipation prevents thermal degradation of the cyclopenta[a]phenanthren core
Biocatalytic Approaches
Immobilized Candida antarctica lipase B (CAL-B) shows promise for selective acetylation at C3:
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89% regioselectivity vs. chemical methods’ 67%
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Enzyme reuse for 15 cycles without significant activity loss
Chemical Reactions Analysis
Types of Reactions: Describe the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, addition, or elimination reactions.
Common Reagents and Conditions: List the common reagents and conditions used in these reactions. Include any specific catalysts, solvents, or temperature and pressure conditions.
Major Products: Identify the major products formed from these reactions and any significant by-products.
Scientific Research Applications
Provide a comprehensive description of the scientific research applications of the compound. This can include its use in:
- Chemistry: As a reagent, catalyst, or intermediate in organic synthesis.
- Biology: Any known biological activity or use in biochemical research.
- Medicine: Potential therapeutic applications or use in drug development.
- Industry: Any industrial applications, such as in materials science or manufacturing.
Mechanism of Action
Explain the mechanism by which the compound exerts its effects. Include details on molecular targets, pathways involved, and any known interactions with other molecules.
Comparison with Similar Compounds
Structural Features and Substituents
The following table highlights key structural differences between the target compound and analogs:
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.